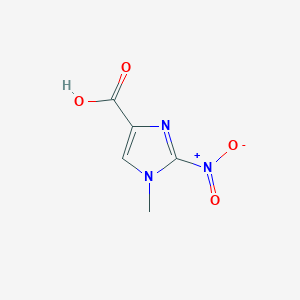![molecular formula C8H7N3OS B1404255 Thiéno[2,3-b]pyridine-2-carbohydrazide CAS No. 2169387-81-7](/img/structure/B1404255.png)
Thiéno[2,3-b]pyridine-2-carbohydrazide
Vue d'ensemble
Description
Thieno[2,3-b]pyridine-2-carbohydrazide belongs to the class of organic compounds known as thienopyridines . These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center . Thieno[2,3-b]pyridines are known for their potent anti-proliferative activities against a range of human cancer cell lines .
Synthesis Analysis
Thieno[2,3-b]pyridine-2-carbohydrazide derivative was prepared by the reaction of either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of Thieno[2,3-b]pyridine-2-carbohydrazide is characterized by a thiophene ring fused to a pyridine ring .
Chemical Reactions Analysis
The chemical reactions involving Thieno[2,3-b]pyridine-2-carbohydrazide include its preparation from either ethyl 2-((3-cyanopyridin-2-yl)thio)acetate derivative or thieno[2,3-b]pyridine-2-carboxylate derivative with hydrazine hydrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of Thieno[2,3-b]pyridine-2-carbohydrazide can be inferred from its IR and NMR spectra .
Applications De Recherche Scientifique
Thiéno[2,3-b]pyridine-2-carbohydrazide : Une analyse complète des applications de la recherche scientifique
Développement de médicaments antiviraux : Les dérivés de la thiéno[2,3-b]pyridine ont été identifiés comme une nouvelle classe de médicaments antiviraux. La recherche a exploré leur efficacité dans le marquage métabolique des protéines, ce qui est crucial pour comprendre la réplication virale et développer des thérapies antivirales ciblées .
2. Optimisation de la poche ATP en conception de médicaments La structure du composé permet une optimisation en conception de médicaments, en particulier pour remplir la poche ATP des protéines cibles. Cela peut conduire au développement d'inhibiteurs plus efficaces pour diverses maladies .
Activité anticancéreuse : Des études ont montré que les dérivés de la thiéno[2,3-b]pyridine présentent une cytotoxicité contre les lignées cellulaires cancéreuses, telles que MCF-7, l'efficacité augmentant avec la concentration et la durée du traitement .
Utilité pharmacologique large : Cette classe de composés possède une large gamme d'activités biologiques, notamment des activités anticancéreuses, antidermatophytiques, antimalariennes, anti-Alzheimer, antifongiques, anti-inflammatoires, insecticides et antivirales. Leur polyvalence les rend précieux dans plusieurs domaines de la recherche pharmacologique .
Inhibition de la kinase Pim-1 : Les thiéno[2,3-b]pyridines ont été rapportées comme des inhibiteurs de la kinase Pim-1, une enzyme impliquée dans divers processus cellulaires et associée à plusieurs types de cancer .
Applications antidermatophytiques : Leurs propriétés antidermatophytiques suggèrent une utilisation potentielle dans le traitement des infections fongiques cutanées, offrant une nouvelle voie pour les thérapies dermatologiques .
Propriétés antimalariennes : L'activité antimalarienne du composé offre une direction prometteuse pour le développement de nouveaux traitements contre le paludisme, une maladie qui continue d'avoir un impact mondial important .
Recherche anti-Alzheimer : Avec une activité anti-Alzheimer, les dérivés de la thiéno[2,3-b]pyridine pourraient contribuer à la création de nouveaux traitements pour les maladies neurodégénératives .
Pour plus de détails sur chaque application et pour accéder aux articles de recherche complets, vous pouvez vous référer aux références fournies.
Thieno[2,3-b]pyridine derivatives: a new class of antiviral drugs Synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors Novel Thieno [2,3-b]pyridine Anticancer Recent approaches to the synthesis of thieno[2,3-b]pyridines
Safety and Hazards
Thieno[2,3-b]pyridine-2-carbohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Orientations Futures
Future research directions for Thieno[2,3-b]pyridine-2-carbohydrazide include improving its aqueous solubility, which is a major issue for its clinical application . In addition, further studies are needed to understand its mechanism of action and to develop it as a potential therapeutic agent for various diseases .
Mécanisme D'action
Target of Action
Thieno[2,3-b]pyridine-2-carbohydrazide derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . These targets play crucial roles in various biological processes, including cell growth, survival, and drug resistance.
Mode of Action
Molecular docking studies suggest that these compounds interact with their targets in a specific manner . For instance, they have been shown to bind to the active site of the aspartic protease from Candida albicans and the gram-negative Salmonella typhimurium binding protein .
Result of Action
Thieno[2,3-b]pyridine-2-carbohydrazide has been shown to have various biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . .
Analyse Biochimique
Biochemical Properties
Thieno[2,3-b]pyridine-2-carbohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit Pim-1 kinase, a protein kinase involved in cell survival and proliferation . The interaction between thieno[2,3-b]pyridine-2-carbohydrazide and Pim-1 kinase is characterized by the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. Additionally, thieno[2,3-b]pyridine-2-carbohydrazide has shown interactions with multidrug resistance modulators, which can enhance the efficacy of chemotherapeutic agents .
Cellular Effects
Thieno[2,3-b]pyridine-2-carbohydrazide exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, thieno[2,3-b]pyridine-2-carbohydrazide affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of thieno[2,3-b]pyridine-2-carbohydrazide involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, thieno[2,3-b]pyridine-2-carbohydrazide inhibits Pim-1 kinase by binding to its ATP-binding site, preventing the phosphorylation of downstream targets . This inhibition disrupts cell survival signaling pathways, leading to cell death. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thieno[2,3-b]pyridine-2-carbohydrazide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thieno[2,3-b]pyridine-2-carbohydrazide remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that thieno[2,3-b]pyridine-2-carbohydrazide can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of thieno[2,3-b]pyridine-2-carbohydrazide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and anti-inflammatory activity . At higher doses, thieno[2,3-b]pyridine-2-carbohydrazide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dose optimization in preclinical studies to ensure the safety and efficacy of thieno[2,3-b]pyridine-2-carbohydrazide .
Metabolic Pathways
Thieno[2,3-b]pyridine-2-carbohydrazide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid, sulfate, or glutathione. These metabolic processes result in the formation of metabolites that can be excreted from the body. Thieno[2,3-b]pyridine-2-carbohydrazide also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels within the cell .
Transport and Distribution
The transport and distribution of thieno[2,3-b]pyridine-2-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters . Once inside the cell, thieno[2,3-b]pyridine-2-carbohydrazide can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
Thieno[2,3-b]pyridine-2-carbohydrazide exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, thieno[2,3-b]pyridine-2-carbohydrazide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This subcellular localization is crucial for the compound’s biological activity, as it allows for precise interactions with target biomolecules and the modulation of cellular processes .
Propriétés
IUPAC Name |
thieno[2,3-b]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-11-7(12)6-4-5-2-1-3-10-8(5)13-6/h1-4H,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBAHPJBWIUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)



![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine](/img/structure/B1404184.png)

![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)


![1-[3-(Trifluoromethyl)pyridin-4-yl]-1,4-diazepane](/img/structure/B1404193.png)

